An In-depth Technical Guide to the Physicochemical Properties of Benzene, 1,2-bis(2-phenylethyl)-
An In-depth Technical Guide to the Physicochemical Properties of Benzene, 1,2-bis(2-phenylethyl)-
Section 1: Compound Identification and Overview
This technical guide provides a comprehensive analysis of the physicochemical properties of Benzene, 1,2-bis(2-phenylethyl)- , a polysubstituted aromatic hydrocarbon. Due to its specific substitution pattern, this molecule serves as an interesting candidate for studies in materials science and as a potential intermediate in complex organic syntheses. Understanding its fundamental properties is a critical first step for any application in research or drug development.
This document outlines the known and predicted characteristics of this compound, details the standard methodologies for their experimental determination, and provides the theoretical basis for interpreting the resulting data. Given the compound's specificity, much of the available data is based on computational predictions and analysis of analogous structures.
Compound Details:
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Systematic Name: Benzene, 1,2-bis(2-phenylethyl)-
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Common Synonym: 1,2-Diphenethylbenzene
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CAS Number: 18888-80-7
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Molecular Formula: C₂₂H₂₂
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Molecular Weight: 286.41 g/mol
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Chemical Structure:
(A representative 2D structure of the molecule)
Section 2: Core Physicochemical Properties
The physical state, thermal behavior, and partitioning characteristics of a compound are foundational to its handling, purification, and application. While specific experimental data for 1,2-bis(2-phenylethyl)benzene is sparse in publicly accessible literature, properties can be reliably estimated based on its structure and comparison with similar molecules like 1,2-diethylbenzene and 1,2-diphenylethane.
Table 1: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Significance & Context |
| Physical State | Solid at 25°C | The high molecular weight and extensive aromatic system suggest a solid state at standard temperature and pressure. |
| Melting Point | Not available (Predicted > 25°C) | A precise melting point is a key indicator of purity. A narrow melting range (<1°C) signifies high purity.[1] |
| Boiling Point | > 350 °C (Predicted) | The high boiling point indicates low volatility, a crucial factor for high-temperature applications and purification by distillation under vacuum. |
| Water Solubility | Very Low (< 1 mg/L, Predicted) | As a large, nonpolar hydrocarbon, it is expected to be virtually insoluble in water, which is typical for this class of compounds. This impacts environmental fate and formulation strategies. |
| Organic Solvent Solubility | Soluble in nonpolar solvents | Expected to be soluble in solvents like toluene, chloroform, dichloromethane, and acetone, and poorly soluble in polar solvents like ethanol and methanol.[2] |
| Octanol-Water Partition Coefficient (LogP) | > 5.0 (Estimated) | A high LogP value indicates significant lipophilicity, suggesting the compound will preferentially partition into fatty tissues and organic environmental matrices. |
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data are predicted based on established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Predictions are based on computational models and analysis of similar structures.[3][4]
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Predicted ¹H NMR Spectrum (in CDCl₃):
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δ ~7.10-7.35 ppm (multiplet, 14H): This complex multiplet arises from the protons on the two terminal phenyl rings and the central benzene ring. The overlapping signals are characteristic of multiple, distinct aromatic environments.
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δ ~2.90-3.00 ppm (symmetric multiplet, 8H): This signal corresponds to the eight protons of the four methylene (-CH₂-) groups in the two ethyl bridges. The proximity to the aromatic rings causes a downfield shift into the benzylic region.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
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δ ~141-142 ppm: Quaternary carbons of the phenyl rings to which the ethyl chains are attached.
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δ ~138-140 ppm: Quaternary carbons of the central benzene ring (C1 and C2).
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δ ~125-130 ppm: Aromatic C-H carbons from all three rings. Multiple distinct signals are expected in this region.
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δ ~38-40 ppm: Methylene carbons (-CH₂-Ph).
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δ ~36-38 ppm: Methylene carbons (-CH₂-Ar).
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present. For this molecule, the spectrum is dominated by C-H and C=C bond vibrations characteristic of aromatic and aliphatic systems.[5]
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~3000-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching.
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~2850-2960 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene groups.
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~1600 cm⁻¹ and ~1450-1500 cm⁻¹ (medium, sharp): C=C stretching vibrations within the aromatic rings.
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~690-770 cm⁻¹ (strong): C-H out-of-plane bending, which can be indicative of the substitution pattern on the benzene rings.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is used to determine the molecular weight and obtain structural information from fragmentation patterns.
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Molecular Ion (M⁺•): m/z 286. A prominent peak is expected, confirming the molecular weight.
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Key Fragment Ions:
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m/z 195 ([M - C₇H₇]⁺): Loss of a tropylium cation, a common fragmentation pathway for phenylethyl moieties.
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m/z 181 ([M - C₈H₉]⁺): Cleavage of a phenylethyl radical.
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m/z 105 ([C₈H₉]⁺): The phenylethyl cation itself.
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m/z 91 ([C₇H₇]⁺): The tropylium ion, a very stable and common fragment in the mass spectra of alkylbenzenes.
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Section 4: Experimental Methodologies for Physicochemical Analysis
To ensure scientific integrity, all experimental determinations must follow validated, standardized protocols. The following sections describe self-validating workflows for key physicochemical properties.
Melting Point Determination (OECD 102)
The melting point provides a quick, reliable measure of a compound's purity.[6][7] The Differential Scanning Calorimetry (DSC) method is preferred for its high precision.[8]
Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of the finely powdered, dry sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 5 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. A sharp peak with a narrow range (<1°C) indicates high purity.[1]
Water Solubility Determination (OECD 105)
Given the predicted low solubility, the Column Elution method is the most appropriate choice as it is designed for substances with solubilities below 10⁻² g/L.[9][10]
Protocol:
-
Column Preparation: Create a column packed with an inert support material (e.g., glass wool) coated with an excess of the test substance.
-
Elution: Pump distilled water through the column at a low, constant flow rate to ensure saturation is achieved.
-
Sample Collection: Collect fractions of the eluate over time.
-
Equilibrium Confirmation: Analyze the concentration of the substance in successive fractions using a validated analytical method (e.g., HPLC-UV or GC-MS). Equilibrium is reached when the concentration of several consecutive fractions is constant (± 15%).
-
Calculation: The water solubility is the average of the concentrations from the plateau fractions.
Purity and Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of volatile and semi-volatile organic compounds. This protocol is based on standard methods for aromatic hydrocarbon analysis.[11][12][13]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or toluene.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 320°C) to ensure elution and separation of the analyte from any impurities.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, which operates in Electron Impact (EI) mode, scanning a mass range of m/z 50-500.[14]
-
Data Analysis:
-
The Total Ion Chromatogram (TIC) will show a primary peak at a specific retention time. Purity is estimated by the area percentage of this peak relative to all other peaks.
-
The Mass Spectrum of the primary peak is extracted and compared to the predicted fragmentation pattern to confirm the compound's identity.
-
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for Benzene, 1,2-bis(2-phenylethyl)- is not widely available, general precautions for handling polysubstituted aromatic hydrocarbons should be strictly followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Section 6: Conclusion
This guide provides a foundational understanding of the physicochemical properties of Benzene, 1,2-bis(2-phenylethyl)-. The presented data, a combination of predicted values and established analytical principles, offers researchers and drug development professionals the necessary information for handling, characterizing, and utilizing this compound. The detailed experimental workflows serve as a robust starting point for laboratory verification of these critical parameters, ensuring both scientific accuracy and operational safety.
Section 7: References
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